molecular formula C15H13ClN2S B14383738 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione CAS No. 90141-97-2

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione

Cat. No.: B14383738
CAS No.: 90141-97-2
M. Wt: 288.8 g/mol
InChI Key: GOFMESCRMYJTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a thione group, which is a sulfur analog of a carbonyl group, adding unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the condensation of 3-chlorobenzoyl chloride with 1,2-diaminobenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The intermediate product is then treated with carbon disulfide and a base to introduce the thione group, followed by cyclization to form the final benzodiazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding benzodiazepine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced benzodiazepine analogs.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with voltage-gated sodium channels, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily as an anticonvulsant.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

Uniqueness

5-(3-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts different chemical reactivity compared to other benzodiazepines.

Properties

CAS No.

90141-97-2

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione

InChI

InChI=1S/C15H13ClN2S/c16-11-5-3-4-10(8-11)13-9-17-15(19)18-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H2,17,18,19)

InChI Key

GOFMESCRMYJTGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC(=S)N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.